4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-dichloro-o-phenylenediamine with formic acid or formamide, leading to the formation of the desired benzimidazole derivative. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4,5-Dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: A similar compound with methyl groups instead of chlorine atoms.
4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one: A fluorinated analog with different chemical properties.
Uniqueness: 4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of chlorine atoms, which enhance its reactivity and potential applications. The chlorine atoms can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
4,5-dichloro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSZPFJQMZOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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